molecular formula C17H18N2O2 B6368958 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine CAS No. 1261997-18-5

2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine

Cat. No.: B6368958
CAS No.: 1261997-18-5
M. Wt: 282.34 g/mol
InChI Key: QQLPSESKDIDVTJ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a piperidine-1-carbonyl group

Properties

IUPAC Name

4-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16-12-15(8-9-18-16)13-4-6-14(7-5-13)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLPSESKDIDVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683241
Record name 4-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-18-5
Record name 4-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and carbonyl groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-[4-(morpholine-1-carbonyl)phenyl]pyridine
  • 2-Hydroxy-4-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine
  • 2-Hydroxy-4-[4-(piperazine-1-carbonyl)phenyl]pyridine

Uniqueness

2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine is unique due to the presence of the piperidine-1-carbonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its solubility in various solvents, making it more versatile in different applications .

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